N-[(1R)-1-(2-methoxy-5-methylphenyl)ethyl]-4-morpholin-4-yl-4-oxobutanamide
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Overview
Description
N-[(1R)-1-(2-methoxy-5-methylphenyl)ethyl]-4-morpholin-4-yl-4-oxobutanamide: is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a morpholine ring and a substituted phenyl group. Its distinct molecular configuration makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R)-1-(2-methoxy-5-methylphenyl)ethyl]-4-morpholin-4-yl-4-oxobutanamide typically involves multiple steps. One common method includes the following steps:
Formation of the substituted phenyl ethylamine: This step involves the reaction of 2-methoxy-5-methylbenzaldehyde with a suitable amine under reductive amination conditions.
Coupling with a morpholine derivative: The resulting amine is then coupled with a morpholine derivative using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the phenyl ring.
Reduction: Reduction reactions can occur at the carbonyl group in the butanamide moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products:
Oxidation: Products may include carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: The primary product is the corresponding alcohol.
Substitution: Substituted morpholine derivatives are the major products.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology : It serves as a probe in biochemical studies to understand enzyme-substrate interactions and receptor binding. Medicine Industry : The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-[(1R)-1-(2-methoxy-5-methylphenyl)ethyl]-4-morpholin-4-yl-4-oxobutanamide exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s interaction with these targets can modulate their activity, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R)-1-(2-methoxyphenyl)ethyl]-4-morpholin-4-yl-4-oxobutanamide
- N-[(1R)-1-(2-methylphenyl)ethyl]-4-morpholin-4-yl-4-oxobutanamide
- N-[(1R)-1-(2-methoxy-5-methylphenyl)ethyl]-4-piperidin-4-yl-4-oxobutanamide
Comparison
- N-[(1R)-1-(2-methoxy-5-methylphenyl)ethyl]-4-morpholin-4-yl-4-oxobutanamide is unique due to the presence of both a methoxy and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity.
- The presence of the morpholine ring distinguishes it from similar compounds with different heterocyclic rings, potentially affecting its binding affinity and specificity for molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(1R)-1-(2-methoxy-5-methylphenyl)ethyl]-4-morpholin-4-yl-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-13-4-5-16(23-3)15(12-13)14(2)19-17(21)6-7-18(22)20-8-10-24-11-9-20/h4-5,12,14H,6-11H2,1-3H3,(H,19,21)/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGDFKNYRQBHAK-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C)NC(=O)CCC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)[C@@H](C)NC(=O)CCC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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